[3-(4-Fluorophenoxy)propyl](2-methoxyethyl)amine
Overview
Description
3-(4-Fluorophenoxy)propylamine is a chemical compound with the molecular formula C12H18FNO2 and a molecular weight of 227.28 g/mol It is characterized by the presence of a fluorophenoxy group attached to a propyl chain, which is further linked to a methoxyethylamine group
Preparation Methods
The synthesis of 3-(4-Fluorophenoxy)propylamine typically involves the reaction of 4-fluorophenol with 3-chloropropylamine, followed by the introduction of the methoxyethyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
3-(4-Fluorophenoxy)propylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of amines or alcohols.
Scientific Research Applications
3-(4-Fluorophenoxy)propylamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenoxy)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance its binding affinity to these targets, while the methoxyethylamine group can influence its pharmacokinetic properties. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds to 3-(4-Fluorophenoxy)propylamine include:
3-(4-Chlorophenoxy)propylamine: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
3-(4-Bromophenoxy)propylamine: The presence of a bromine atom can lead to different chemical and physical properties compared to the fluorinated compound.
3-(4-Methylphenoxy)propylamine: The methyl group can influence the compound’s hydrophobicity and interaction with biological targets.
Properties
IUPAC Name |
3-(4-fluorophenoxy)-N-(2-methoxyethyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO2/c1-15-10-8-14-7-2-9-16-12-5-3-11(13)4-6-12/h3-6,14H,2,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQXAWFDRZFEDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCCOC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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